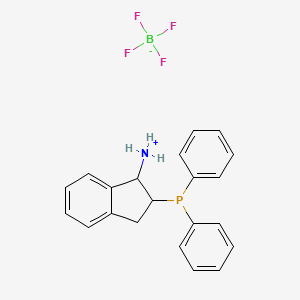
2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate is a complex organophosphorus compound. It is characterized by the presence of a phosphanyl group attached to an indene backbone, which is further stabilized by the tetrafluoroborate anion. This compound is of significant interest in coordination chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with benzylamine in the presence of copper(I) iodide. The reaction is carried out in dichloromethane and stirred for several hours . The resulting product is then treated with tetrafluoroboric acid to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphanyl derivatives.
Scientific Research Applications
2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate has several scientific research applications:
Coordination Chemistry: It is used as a ligand in the synthesis of various metal complexes, which are studied for their catalytic properties.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Biological Studies: The compound is used in biological studies to understand the interaction of phosphanyl groups with biological molecules.
Mechanism of Action
The mechanism of action of 2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate involves its ability to form stable complexes with metal ions. The phosphanyl group acts as a strong σ-donor and π-acceptor, stabilizing the metal center and facilitating various catalytic processes. The compound’s interaction with molecular targets and pathways is primarily through coordination with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
Triphenylphosphine: Another widely used ligand in the synthesis of metal complexes.
2-(Diphenylphosphino)benzaldehyde: A precursor in the synthesis of 2-(diphenylphosphanyl)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate.
Uniqueness
This compound is unique due to its indene backbone, which provides additional stability and electronic properties compared to other phosphanyl compounds. Its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in coordination chemistry.
Properties
Molecular Formula |
C21H21BF4NP |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
(2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-yl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20NP.BF4/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;2-1(3,4)5/h1-14,20-21H,15,22H2;/q;-1/p+1 |
InChI Key |
SGYJTBNBYCJYFH-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C1C(C(C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















